molecular formula C17H14BrIN2O2 B5148690 1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5148690
M. Wt: 485.1 g/mol
InChI Key: UVSZXSUXSSQAPT-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BRD-0539, is a small molecule inhibitor that has gained attention in the scientific community due to its potential application in cancer treatment.

Mechanism of Action

1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide binds to the bromodomain of BRD4, preventing it from binding to acetylated histones and regulating gene expression. This leads to a decrease in the expression of genes that are critical for the survival and proliferation of cancer cells, ultimately resulting in cell death.
Biochemical and physiological effects:
1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the growth of tumors and prolong survival in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide is its specificity for BRD4, which reduces the likelihood of off-target effects. However, one limitation is that it may not be effective against all types of cancer. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide.

Future Directions

For research on 1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide include investigating its potential as a combination therapy with other cancer drugs, determining the optimal dosage and treatment regimen, and identifying biomarkers that can predict response to treatment. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide in humans.

Synthesis Methods

1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a one-pot, three-step reaction. The first step involves the reaction of 4-bromobenzaldehyde and ethyl acetoacetate to form 1-(4-bromophenyl)-3-oxobut-1-en-1-yl acetate. The second step involves the reaction of the above product with hydrazine hydrate to form 1-(4-bromophenyl)-3-hydrazinylidene-4-oxobut-2-en-1-yl acetate. The final step involves the reaction of the above product with 2-iodobenzoic acid to form 1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide.

Scientific Research Applications

1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, it has been found to inhibit the activity of bromodomain-containing protein 4 (BRD4), a protein that plays a key role in the regulation of gene expression. BRD4 has been implicated in the development of various types of cancer, including leukemia, lymphoma, and solid tumors. Therefore, 1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has the potential to be used as a therapeutic agent for the treatment of cancer.

properties

IUPAC Name

1-(4-bromophenyl)-N-(2-iodophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrIN2O2/c18-12-5-7-13(8-6-12)21-10-11(9-16(21)22)17(23)20-15-4-2-1-3-14(15)19/h1-8,11H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSZXSUXSSQAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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